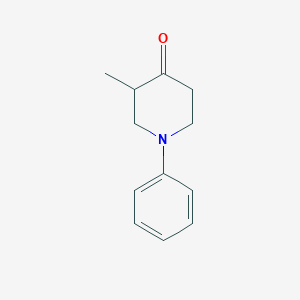
3-Methyl-1-phenylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylpiperidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetonitrile with methylamine and formaldehyde under acidic conditions, followed by cyclization to form the piperidinone ring . Another method involves the hydrogenation of imines, where phenylsilane plays a key role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and catalysts to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-Methyl-1-phenylpiperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylpiperidin-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, the compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenethylpiperidin-4-one: This compound has a similar structure but with a phenethyl group instead of a phenyl group.
4-Piperidinone, 3-methyl-1-phenethyl: Another similar compound with slight structural variations.
Uniqueness
3-Methyl-1-phenylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-methyl-1-phenylpiperidin-4-one |
InChI |
InChI=1S/C12H15NO/c1-10-9-13(8-7-12(10)14)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
CAJDWFSHFLLTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


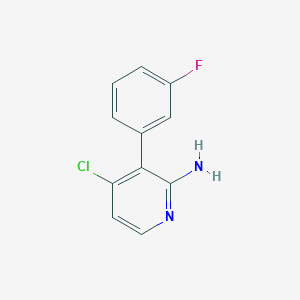
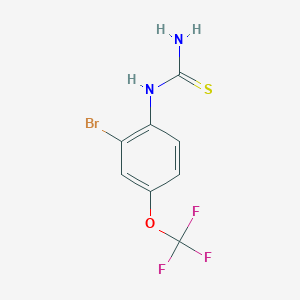
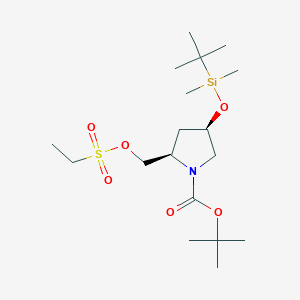

![4-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B12995127.png)
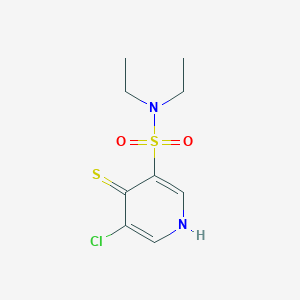
![Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12995138.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12995145.png)
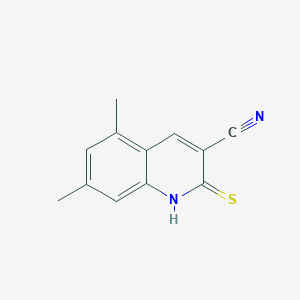
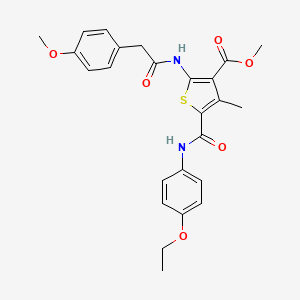
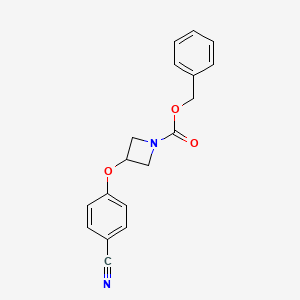
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine](/img/structure/B12995172.png)
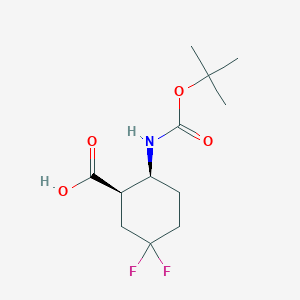
![4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12995177.png)
